molecular formula C17H14N4O3S B10880379 3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10880379
M. Wt: 354.4 g/mol
InChI Key: PLLMDEFIJUAXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a tetrahydrobenzothieno pyrimidine ring system, with a nitro group attached to the benzene ring.

Preparation Methods

The synthesis of 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures can be employed to introduce the nitro group onto the benzene ring.

    Coupling reactions: The final step involves coupling the nitro-substituted benzene ring with the tetrahydrobenzothieno pyrimidine core using amide bond formation reactions, often facilitated by coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, metal catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-nitro-N-(5,6,7,8-tetrahydro1

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group and the thienopyrimidine core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the nitro group in 3-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide may contribute to its unique properties and potential therapeutic applications.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H14N4O3S/c22-16(10-4-3-5-11(8-10)21(23)24)20-15-14-12-6-1-2-7-13(12)25-17(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20,22)

InChI Key

PLLMDEFIJUAXOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.